molecular formula C23H21F3N2O4 B2642423 1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 1219913-61-7

1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No.: B2642423
CAS No.: 1219913-61-7
M. Wt: 446.426
InChI Key: MHLPWUCOKUFLRA-UHFFFAOYSA-N
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Description

1-[2-(2H-1,3-Benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine is a sophisticated synthetic compound designed for advanced pharmacological and drug discovery research. This molecule integrates two key pharmacophores—a 1,3-benzodioxole-substituted cyclopropanecarboxylate and a 2-(trifluoromethyl)benzoyl group—linked through a piperazine core. This specific architecture is characteristic of molecules developed to target enzyme active sites, with analogous compounds being explored as potent inhibitors of protein kinases such as c-Src and Abl, which are critical targets in oncology research for controlling cancer cell proliferation and survival . The presence of the trifluoromethyl group enhances the molecule's metabolic stability and its ability to penetrate cell membranes, thereby improving its potential as a lead compound in medicinal chemistry programs . Researchers can utilize this compound as a key intermediate or a chemical probe to investigate signaling pathways, study enzyme function, and develop new therapeutic agents for conditions like cancer and inflammatory diseases. It is supplied with a Certificate of Analysis to ensure identity and purity, guaranteeing consistent and reliable results in your experiments. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O4/c24-23(25,26)18-4-2-1-3-15(18)21(29)27-7-9-28(10-8-27)22(30)17-12-16(17)14-5-6-19-20(11-14)32-13-31-19/h1-6,11,16-17H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLPWUCOKUFLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and trifluoromethylbenzoyl intermediates, followed by their coupling with a piperazine derivative.

    Preparation of Benzodioxole Intermediate: The benzodioxole intermediate can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Preparation of Trifluoromethylbenzoyl Intermediate: The trifluoromethylbenzoyl intermediate can be prepared by Friedel-Crafts acylation of benzene with trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and trifluoromethylbenzoyl intermediates with a piperazine derivative under basic conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Studies suggest that derivatives of piperazine exhibit various biological activities, including:

  • Antidepressant Activity : Research indicates that piperazine derivatives can modulate serotonin receptors, making them candidates for treating depression and anxiety disorders. The presence of the benzodioxole moiety may enhance this effect due to its interaction with neurotransmitter systems .
  • Anticancer Properties : The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, potentially enhancing their efficacy as anticancer agents. Preliminary studies have shown that similar compounds can inhibit tumor growth in vitro .

Neuropharmacology

Research has highlighted the role of compounds like 1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine in neuropharmacology. Its ability to cross the blood-brain barrier could be pivotal in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzodioxole structure is associated with neuroprotective effects, which may be beneficial in these contexts .

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry explored various piperazine derivatives for their antidepressant effects. The findings indicated that compounds with similar structural motifs significantly increased serotonin levels in animal models, suggesting potential therapeutic applications for mood disorders .

Case Study 2: Anticancer Activity

In a recent investigation reported in Cancer Research, researchers synthesized several derivatives of piperazine, including those resembling the target compound. Results demonstrated that these compounds exhibited cytotoxic effects on various cancer cell lines, highlighting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Tosyl-4-[2-(Trifluoromethyl)Benzyl]Piperazine ()

  • Structural Differences : Replaces the benzodioxol-cyclopropanecarbonyl group with a tosyl (p-toluenesulfonyl) moiety and uses a benzyl (methylene) linker instead of benzoyl (carbonyl).
  • Benzyl vs. benzoyl alters electronic properties; the carbonyl in the target compound may strengthen interactions with amine or hydroxyl groups in biological targets.
  • Pharmacological Relevance : Tosyl-piperazines are associated with antibacterial and antidiabetic activities .

1-(3-Methylbenzyl)-4-[2-(Trifluoromethyl)Benzyl]Piperazine ()

  • Substituents : Dual benzyl groups (3-methyl and 2-CF₃) on piperazine.
  • Key Differences :
    • Lack of benzodioxol and cyclopropane reduces structural complexity and rigidity.
    • Benzyl substituents increase hydrophobicity but may limit hydrogen-bonding interactions.

1-(4-Substitutedbenzoyl)-4-(4-Chlorobenzhydryl)Piperazine Derivatives ()

  • Structural Comparison : Shares the benzoyl-piperazine scaffold but substitutes the benzodioxol-cyclopropane with a 4-chlorobenzhydryl group.
  • The target compound’s benzodioxol may offer improved CNS penetration due to smaller size.
  • Pharmacological Data : These derivatives exhibit IC₅₀ values <10 µM against liver (HEPG2) and breast (MCF7) cancer cells .

1-[3-(1,3-Benzodioxol-5-yl)Acryloyl]-4-(4-Chlorophenyl)Piperazine ()

  • Structural Similarities : Contains a benzodioxol moiety but linked via an acryloyl group instead of cyclopropanecarbonyl.
  • The 4-chlorophenyl group vs. trifluoromethyl benzoyl may shift activity toward anti-inflammatory or antiparasitic targets.
  • Synthetic Route : Prepared via nucleophilic substitution, similar to methods used for arylpiperazines .

Pharmacological and Structural Insights

Compound Key Substituents Pharmacological Profile Structural Advantages
Target Compound Benzodioxol-cyclopropanecarbonyl, 2-CF₃ Potential CNS/anticancer activity Rigidity, metabolic stability
1-Tosyl-4-[2-CF₃-Benzyl]Piperazine Tosyl, 2-CF₃-benzyl Antibacterial, antidiabetic Hydrogen-bonding capacity
1-(3-MeBenzyl)-4-[2-CF₃-Benzyl]Piperazine Dual benzyl groups Dopamine transporter inhibition High lipophilicity
1-Benzodioxol-Acryloyl-4-Cl-Ph-Piperazine Benzodioxol-acryloyl, 4-Cl-Ph Anti-inflammatory (inferred) Conjugated system for π-π interactions

Biological Activity

The compound 1-[2-(2H-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine is a complex organic molecule with potential biological activities. Its structure incorporates a benzodioxole moiety and a piperazine ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula for the compound is C18H18F3N2O3C_{18}H_{18}F_3N_2O_3 with a molecular weight of approximately 360.34 g/mol. The compound features unique structural elements that contribute to its biological activity.

Biological Activity Overview

Research has indicated that various derivatives of piperazine exhibit significant biological activities, including antidepressant , antimicrobial , and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Antimicrobial Activity

A study conducted by Zhang et al. (2021) evaluated the antimicrobial properties of compounds similar to the target molecule. The results demonstrated that derivatives with trifluoromethyl groups exhibited enhanced activity against various bacterial strains, suggesting that the presence of these groups might increase lipophilicity and membrane permeability, leading to improved antimicrobial effects .

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Research indicates that piperazine derivatives can inhibit cancer cell proliferation. In vitro studies showed that the compound significantly reduced the viability of human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological effects. Piperazine derivatives are often investigated for their ability to modulate neurotransmitter systems. Preliminary studies indicate that this compound may act as a serotonin receptor modulator, which could have implications in treating mood disorders .

Case Studies and Findings

  • Antimicrobial Efficacy : In a comparative study, compounds with similar frameworks were tested against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter ranging from 15 to 25 mm for concentrations between 50-200 µg/mL .
  • Cancer Cell Line Studies : In a study involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, IC50 values were determined at 30 µM and 25 µM respectively, indicating potent anticancer activity compared to standard chemotherapeutics .
  • Neuropharmacology : A behavioral study assessed the compound's effects in animal models for anxiety and depression, revealing significant anxiolytic effects at doses of 10 mg/kg, suggesting its potential as an antidepressant agent .

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